In Vivo Pharmacological Activity: Defined ED50 for an N,N'-Dialkylated Derivative
The 3,4-dichlorophenyl substitution pattern is critical for the observed in vivo activity of a related class of compounds. A specific derivative, N,N'-diethyl-2-(3,4-dichlorophenyl)acetamidine hydrochloride, demonstrates a defined and potent dose-response in a mouse model of reserpine-induced ptosis, a classical screen for antidepressant activity [1]. The compound shows an intraperitoneal ED50 of 3 mg/kg and an oral ED50 of 7 mg/kg [1]. This provides a direct, quantitative benchmark for the 3,4-dichloro substitution.
| Evidence Dimension | In vivo efficacy (ED50 for antagonizing reserpine-induced ptosis) |
|---|---|
| Target Compound Data | N/A (data is for N,N'-diethyl derivative) |
| Comparator Or Baseline | N,N'-diethyl-2-(3,4-dichlorophenyl)acetamidine hydrochloride |
| Quantified Difference | Intraperitoneal ED50 = 3 mg/kg; Oral ED50 = 7 mg/kg |
| Conditions | Mouse model of reserpine-induced ptosis |
Why This Matters
This data provides a validated in vivo potency benchmark for the 3,4-dichloro scaffold, enabling researchers to rationally design new analogs or select this core structure for further development.
- [1] Molloy, B. B. (1978). N,N'-disubstituted halophenylacetamidines. U.S. Patent No. 4,029,703. Washington, DC: U.S. Patent and Trademark Office. View Source
